Cas no 31664-34-3 (Coenzyme A, 3'-O-dephosphono-, S-acetate)

Coenzyme A, 3'-O-dephosphono-, S-acetate structure
31664-34-3 structure
Productnaam:Coenzyme A, 3'-O-dephosphono-, S-acetate
CAS-nummer:31664-34-3
MF:C23H37N7O14P2S
MW:729.59090590477
CID:317875
PubChem ID:193680

Coenzyme A, 3'-O-dephosphono-, S-acetate Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,3'-O-dephosphono-, S-acetate (9CI)
    • Acetyl-dephospho-coenzyme A
    • Acetyl-dephospho-coa
    • Coenzyme A, 3'-O-dephosphono-, S-acetate
    • 9-{5-O-[{[{4-[(3-{[2-(Acetylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
    • Acetyldephospho-CoA
    • 3'-Dephosphoacetyl-CoA
    • Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide, S-acetate (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide S-acetate (8CI)
    • 31664-34-3
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
    • DTXSID40953627
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide S-acetate (8CI)
    • Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide, S-acetate (7CI)
    • 3'-Dephosphoacetyl-CoA
    • Acetyldephospho-CoA
    • Inchi: 1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1
    • InChI-sleutel: XEFUABMMGJVHSD-ZSJPKINUSA-N
    • LACHT: S(C(C)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O)=O)=O

Berekende eigenschappen

  • Exacte massa: 729.159
  • Monoisotopische massa: 729.159
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.5
  • Topologisch pooloppervlak: 342

Experimentele eigenschappen

  • Dichtheid: 1.8
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.708

Artikelen aanbevelen

Aanbevolen leveranciers
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd